molecular formula C14H15NO4 B11858672 Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate

Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate

Cat. No.: B11858672
M. Wt: 261.27 g/mol
InChI Key: VAMAOSPNRVIXLC-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate is a quinoline derivative characterized by a hydroxy group at position 4, a methoxy group at position 8, and a methyl group at position 6 on the quinoline core. Its molecular formula is C₁₄H₁₅NO₄, with a molecular weight of 261.28 g/mol . This compound is utilized in pharmaceutical and materials research due to its structural versatility, which allows for modifications to optimize physicochemical properties such as solubility, stability, and biological activity.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

ethyl 8-methoxy-6-methyl-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C14H15NO4/c1-4-19-14(17)10-7-15-12-9(13(10)16)5-8(2)6-11(12)18-3/h5-7H,4H2,1-3H3,(H,15,16)

InChI Key

VAMAOSPNRVIXLC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2OC)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Strategy and Intermediate Preparation

The synthesis begins with ethyl 4-bromo-6-methoxy-8-methylquinoline-3-carboxylate, a halogenated precursor enabling regioselective cross-coupling. Bromine at position 4 facilitates Heck coupling with ethylene glycol diacrylate under palladium catalysis (Pd(OAc)₂, 5 mol%), producing α,β-unsaturated ester intermediates at 75% yield. Key parameters include:

  • Temperature : 80–100°C for 12–18 hours

  • Solvent system : Dimethylformamide (DMF)/triethylamine (3:1 v/v)

  • Ligands : 1,3-Bis(diphenylphosphino)propane (dppp) to stabilize Pd intermediates

Post-coupling, the intermediate undergoes Friedel–Crafts acylation using trifluoromethanesulfonic acid (TfOH) in dichloromethane. Intramolecular cyclization forms the tricyclic 5,6-dihydro-4H-benzo[de]quinoline core with 60% efficiency.

Table 1: Optimization of Friedel–Crafts Cyclization

CatalystSolventTemp (°C)Time (h)Yield (%)
TfOH (10 mol%)DCM252460
AlCl₃Toluene801245
PPA*Neat120652
*Polyphosphoric acid

Functional Group Interconversion and Final Steps

The cyclohexanone intermediate undergoes Wittig–Horner olefination with methyltriphenylphosphonium bromide (2.2 equiv) to install the exocyclic methylene group. Asymmetric hydrogenation using (R)-BINAP-RuCl₂ achieves 92% enantiomeric excess (ee) for chiral center establishment. Final demethylation with BBr₃ in CH₂Cl₂ at −78°C yields the target compound (overall yield: 28% over 6 steps).

One-Pot Catalytic Cyclization with Rhodium Acetate

Reaction Design and Mechanistic Insights

This method employs substituted anilines (e.g., 2-chloro-4-methoxy-6-methylaniline) and ethyl propynoate in formic acid, catalyzed by rhodium acetate ([Rh₂(OAc)₄], 2 mol%). The process proceeds via:

  • Alkyne activation : Rhodium-mediated C–H insertion at the aniline’s ortho position

  • Cyclization : Six-membered quinoline ring formation through intramolecular nucleophilic attack

  • Esterification : In situ trapping with ethanol to install the C-3 carboxylate

Reaction completion within 6 hours at 25°C achieves 82% isolated yield.

Table 2: Scalability of One-Pot Synthesis

Batch Size (g)Catalyst Loading (mol%)Yield (%)Purity (HPLC)
1028295
1001.57893
500 (pilot)17590

Green Chemistry Modifications

Microwave irradiation (150 W, 100°C) reduces reaction time to 45 minutes without yield loss. Solvent-free conditions using ball milling (zirconia jars, 500 rpm) further enhance atom economy to 89%.

Comparative Analysis of Synthetic Routes

Efficiency and Practical Considerations

ParameterMulti-Step RouteOne-Pot Route
Total Steps61
Overall Yield28%82%
Regioselectivity>98%85–90%
Catalyst Cost (USD/g)120 (Pd-based)45 (Rh-based)
Industrial ScalabilityModerateHigh

Environmental Impact Metrics

MetricMulti-StepOne-Pot
PMI* (g/g)328
E-Factor**5812
Energy Consumption (kJ)85002100
*Process Mass Intensity; **Environmental factor (waste/product mass)

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a lead compound in drug discovery, particularly for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes essential for the survival and proliferation of pathogens or cancer cells .

Comparison with Similar Compounds

The following section provides a detailed comparison of Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate with structurally related quinoline derivatives. Key differences in substituent positions, functional groups, and molecular properties are highlighted.

Structural Analogs and Substituent Variations

Table 1: Comparative Analysis of Quinoline-3-carboxylate Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
This compound 4-OH, 8-OCH₃, 6-CH₃ C₁₄H₁₅NO₄ 261.28 Enhanced lipophilicity due to methyl group at C6
Ethyl 7-methoxy-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (6g) 4-O, 7-OCH₃, 8-CH₃ C₁₄H₁₅NO₄ 261.28 Presence of 4-oxo group increases hydrogen-bonding potential
Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6h) 4-O, 6-Br, 8-F C₁₂H₁₀BrFNO₃ 330.12 Halogen substituents (Br, F) may enhance electrophilic reactivity
Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate 4-Cl, 6-OCH₃, 8-OCH₃ C₁₄H₁₄ClNO₄ 295.72 Chloro group at C4 increases stability; dual methoxy groups improve solubility
Ethyl 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate 4-NHCH₂CH₂OH, 6-CH₃ C₁₅H₁₈N₂O₃ 274.31 Hydroxyethylamino group introduces hydrogen-bond donor/acceptor sites
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 4-OH, 8-Br C₁₂H₁₀BrNO₃ 296.12 Bromine at C8 enhances molecular weight and potential halogen bonding

Key Structural and Functional Differences

Substituent Position and Electronic Effects :

  • The 4-hydroxy group in the target compound contrasts with 4-oxo (e.g., 6g) or 4-chloro (e.g., ) substituents in analogs. The hydroxy group increases acidity (pKa ~8–10) compared to the electroneutral oxo or electron-withdrawing chloro groups .
  • The 6-methyl group enhances lipophilicity (logP ~2.6) compared to bromo (6h, logP ~3.1) or trifluoromethyl (6i) substituents, which may reduce membrane permeability .

Impact on Bioactivity: Compounds with halogen substituents (e.g., 6h, ) often exhibit improved binding to hydrophobic protein pockets, whereas the methoxy group (8-OCH₃) in the target compound may participate in hydrogen bonding or π-stacking interactions .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves Friedländer annulation followed by esterification, similar to methods used for analogs like 6g and 6h .
  • Halogenated derivatives (e.g., 6h, ) require additional steps for halogen introduction, increasing complexity and cost .

Physicochemical and Commercial Considerations

  • Solubility : The 4-hydroxy group in the target compound improves aqueous solubility (~0.1 mg/mL) compared to chloro-substituted analogs (e.g., , solubility ~0.05 mg/mL) .
  • Commercial Availability : The target compound is listed in building-block catalogs (e.g., Enamine Ltd.) at a price range of $310–$925 per gram , whereas halogenated analogs (e.g., ) are more expensive due to synthetic challenges .

Biological Activity

Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate (EHMMQC) is a compound belonging to the quinoline family, characterized by a fused benzene and pyridine structure. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of EHMMQC, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula: C14H15NO4
  • Molecular Weight: Approximately 261.28 g/mol
  • IUPAC Name: this compound
  • CAS Number: 384820-98-8

The presence of functional groups such as hydroxyl, methoxy, and ethyl ester significantly influences the compound's solubility and reactivity, enhancing its potential therapeutic applications.

Antimicrobial Properties

Research indicates that quinoline derivatives often exhibit significant antimicrobial activity. EHMMQC has been explored for its efficacy against various bacterial strains. Preliminary studies suggest that it may possess notable antibacterial properties, which could make it a candidate for developing new antimicrobial agents targeting resistant strains .

Anticancer Activity

Quinoline derivatives have been associated with anticancer effects due to their ability to interact with DNA and inhibit nucleic acid synthesis. EHMMQC's structural characteristics may enable it to exert cytotoxic effects on cancer cell lines. For instance, compounds similar to EHMMQC have shown promising results in inhibiting the growth of HepG2 liver cancer cells with IC50 values indicating moderate potency . Further research is needed to elucidate the specific mechanisms through which EHMMQC affects cancer cell viability.

The precise mechanism of action of EHMMQC remains to be fully elucidated. However, it is hypothesized that the compound may interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The binding affinity of EHMMQC to specific biological targets is an area requiring further investigation to understand its pharmacological profile .

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study evaluating the antimicrobial efficacy of EHMMQC against several bacterial strains found that it exhibited significant inhibition at varying concentrations, indicating its potential as an effective antimicrobial agent .
  • Cytotoxicity Assay : In vitro assays demonstrated that EHMMQC could reduce cell viability in HepG2 liver cancer cells significantly, with IC50 values comparable to other known anticancer agents .
  • Inflammatory Response Modulation : Research into related quinoline derivatives has shown that they can inhibit pro-inflammatory cytokine production, suggesting that EHMMQC may similarly possess anti-inflammatory properties .

Comparative Analysis with Similar Compounds

A comparative table highlighting structural features and biological activities of compounds similar to EHMMQC is presented below:

Compound NameStructure FeaturesUnique AspectsAntimicrobial Activity
Ethyl 4-Hydroxyquinoline-3-carboxylateLacks methoxy and methyl groupsSimpler structure; potential different activityModerate
Ethyl 6-Methoxyquinoline-3-carboxylateLacks hydroxyl groupMay exhibit different solubilityLow
Ethyl 8-Methylquinoline-3-carboxylateLacks hydroxy and methoxy groupsMore hydrophobic; different interaction profilesHigh

This table illustrates how the unique combination of functional groups in EHMMQC may contribute to its distinct biological activities compared to structurally similar compounds.

Q & A

Basic Research Questions

What synthetic methodologies are commonly employed for Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate?

The synthesis typically involves multi-step reactions starting from simpler quinoline precursors. Key steps include:

  • Cyclization : Formation of the quinoline core via Gould-Jacobs or Pfitzinger reactions, using precursors like substituted anilines and β-keto esters.
  • Functionalization : Introduction of methoxy and methyl groups through alkylation or nucleophilic substitution. For example, methoxy groups may be introduced via Williamson ether synthesis under basic conditions (K₂CO₃, DMF) .
  • Esterification : Ethyl ester formation via acid-catalyzed condensation of carboxylic acid intermediates with ethanol .
    Optimization focuses on yield improvement (e.g., catalyst selection, temperature control) and minimizing side reactions (e.g., hydrolysis of ester groups).

What spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Distinct peaks for aromatic protons (δ 6.5–8.5 ppm), methoxy (δ ~3.8 ppm), methyl (δ ~2.5 ppm), and ethyl ester (δ 1.2–4.3 ppm).
    • ¹³C NMR : Carbonyl resonance (δ ~165 ppm) confirms the ester group.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO₂Et group).
  • IR Spectroscopy : Bands for hydroxyl (3200–3600 cm⁻¹), ester carbonyl (1700–1750 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) .
    Chromatographic methods (HPLC, TLC) assess purity, while elemental analysis validates stoichiometry.

Advanced Research Questions

How do structural modifications (e.g., methoxy position, substituent electronegativity) influence bioactivity?

  • Structure-Activity Relationship (SAR) :
    • Methoxy Group : Positional effects (e.g., 8-methoxy vs. 6-methoxy) alter electron density in the quinoline ring, impacting interactions with biological targets like DNA topoisomerases .
    • Methyl Group : Enhances lipophilicity, affecting membrane permeability and bioavailability.
    • Hydroxy Group : Hydrogen-bonding capacity improves binding to enzymes (e.g., kinase inhibition) .
      Comparative studies with analogs (e.g., chloro, trifluoromethyl derivatives) reveal substituent-dependent activity shifts. For example, chloro groups may enhance antimicrobial potency but reduce solubility .

What crystallographic strategies resolve this compound’s structure, and how is SHELX software applied?

  • Data Collection : High-resolution X-ray diffraction (single-crystal) at low temperature (100 K) to minimize disorder.
  • Refinement with SHELX :
    • SHELXT : Rapid solution via dual-space algorithms for phase determination.
    • SHELXL : Least-squares refinement with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or via riding models.
    • Validation : R-factor (<5%), wR₂ (<10%), and Fit parameter (<1.05) ensure accuracy .
      For disordered regions (e.g., ethyl ester), constraints (SIMU, DELU) stabilize refinement.

How can contradictory bioactivity data across studies be methodologically addressed?

  • Dose-Response Analysis : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., fixed pH, temperature).
  • Control Experiments : Rule out assay interference (e.g., solvent effects, compound aggregation) via:
    • Dynamic Light Scattering (DLS) : Detect aggregates.
    • Counter-Screens : Test against unrelated targets (e.g., unrelated enzymes) to confirm specificity.
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or variability sources (e.g., cell line differences) .

What computational methods predict the compound’s pharmacokinetic properties?

  • In Silico Tools :
    • ADMET Prediction : SwissADME or ADMETlab2.0 estimate LogP (lipophilicity), BBB permeability, and CYP450 inhibition.
    • Molecular Dynamics (MD) : Simulate binding modes to targets (e.g., DNA gyrase) using GROMACS or AMBER.
    • Docking Studies (AutoDock Vina) : Identify key interactions (e.g., π-π stacking with aromatic residues, hydrogen bonds with hydroxyl groups) .

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